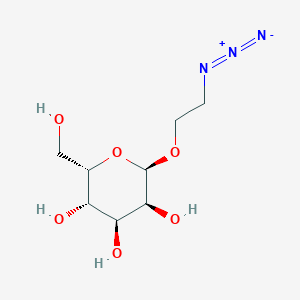

2-Azidoethyl beta-D-Glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Azidoethyl beta-D-Glucopyranoside and related compounds involves several key steps, starting from simple sugars and utilizing reagents like BF3·Et2O for catalysis. A notable example is the preparation and characterization of similar azidoalkyl glycosides, where the synthesis involves reactions with halogenated alcohols and subsequent characterization through spectral data (NMR and MS) (Kushwaha, Kováč, & Baráth, 2018). Another approach involves the efficient inversion of sugar configurations to achieve the desired azido-2-deoxy-D-glucose derivatives, showcasing the complexity and intricacy of glycoside synthesis (Pavliak & Kováč, 1991).

科学的研究の応用

Cancer Cell Targeting

Inspired by the upregulation of fucosylated proteins on cancer cell surfaces, a study utilized 2-azidoethyl β-D-glucopyranoside (GlcEtN3) in the synthesis of micelles for targeted drug delivery. These micelles showed increased uptake by pancreatic, lung, and ovarian carcinoma cells, suggesting their potential in cancer therapeutics (Babiuch et al., 2015).

Synthetic Oligosaccharides

Research has employed 2-azidoethyl β-D-glucopyranoside derivatives for the synthesis of complex oligosaccharides, demonstrating its utility in constructing biologically relevant molecules. For example, its application in the synthesis of a repeating branched tetrasaccharide with dioxa-type spacer-arms has been documented, highlighting its role in polysaccharide mimicry (Amvam-Zollo & Sinaÿ, 1986).

Glycosylation Reactions

The compound has been pivotal in glycosylation reactions, facilitating the synthesis of various glycosidic linkages. For instance, it has been used in the synthesis of carbohydrate haptens, aiming for the generation of catalytic antibodies, which underscores its versatility in synthetic chemistry (Thiele & Norberg, 1998).

Hydrogel Formation

A study on the gelation process of azobenzene-based sugar derivatives in water identified a compound with structural similarity to 2-azidoethyl β-D-glucopyranoside, which formed hydrogels at very low concentrations. This research indicates potential applications in materials science, particularly in the design of novel hydrogelators for various applications (Kobayashi et al., 2002).

Chemical Synthesis

The versatility of 2-azidoethyl β-D-glucopyranoside extends to the synthesis of other complex molecules, such as 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose from D-mannose, showcasing its role in the efficient synthesis of azido sugars and their derivatives for various biochemical applications (Pavliak & Kováč, 1991).

作用機序

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

2-Azidoethyl beta-D-Glucopyranoside is a click chemistry reagent . It contains an azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups via strain-promoted alkyne-azide cycloaddition (SPAAC) .

特性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOVRUENPCVTD-GWVFRZDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693686 |

Source

|

| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165331-08-8 |

Source

|

| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 2-azidoethyl beta-D-glucopyranoside contribute to the biocompatibility and functionality of the synthesized polymers?

A1: this compound serves as a crucial component for introducing sugar moieties onto the polymeric backbone. This is achieved through a "click reaction," specifically a Cu(I)-catalyzed cycloaddition between the azide group of this compound and the pendant acetylene groups present in the synthesized aliphatic poly(L-lactide-co-carbonate) []. This grafting of sugar molecules imparts several beneficial properties to the resulting copolymer:

- Specific biomolecular recognition: The grafted glucopyranoside units can specifically interact with lectins, proteins that bind to specific carbohydrate structures. In this study, the modified copolymer demonstrated specific binding with Concanavalin A (Con A), a lectin known to bind glucose and mannose []. This specific interaction with biological molecules highlights the potential of these materials for applications like targeted drug delivery and biosensing.

- Low cytotoxicity: The research demonstrated that the sugar-grafted copolymers exhibited low toxicity towards L929 cells, indicating their potential for biomedical applications [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)

![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)

![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)